![molecular formula C16H13FN4O B2765680 1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866847-84-9](/img/structure/B2765680.png)
1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide” is a derivative of the 1,2,3-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms in the ring . They are known for their various biological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .
Synthesis Analysis
While specific synthesis methods for this compound were not found, triazoles are commonly synthesized using the Huisgen cycloaddition, a type of organic reaction and a subtype of the larger class of cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,2,3-triazole ring, phenyl rings, and the carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorophenyl group could potentially influence the compound’s reactivity and polarity .Scientific Research Applications
- Researchers have examined the antimicrobial activity of this compound against bacterial and fungal strains. Its azomethine moiety may play a crucial role in inhibiting multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .
- The ferrocenyl moiety in the compound allows for bioisosteric replacement of phenyl rings. Medicinal chemists can leverage this property to design novel drug candidates with improved potency and selectivity .
Antimicrobial Properties
Drug Design and Bioisosterism
Mechanism of Action
Target of Action
Similar compounds such as 3-fluoroamphetamine (3-fa) have been found to act as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
Mode of Action
Based on the similarity to 3-fa, it can be inferred that it might interact with its targets (dopamine and norepinephrine receptors) and cause an increase in the release of these neurotransmitters . This results in enhanced neurotransmission, leading to the observed effects.
Biochemical Pathways
It can be inferred from similar compounds that it might affect the dopamine and norepinephrine pathways, leading to increased neurotransmission . The downstream effects of this could include increased alertness, mood elevation, and potentially, psychoactive effects.
Pharmacokinetics
Similar compounds such as 3-fa have been found to have an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . These properties might impact the bioavailability and overall effect of the compound.
Result of Action
Based on the similarity to 3-fa, it can be inferred that it might lead to increased neurotransmission due to the release of dopamine and norepinephrine . This could result in various effects, including mood elevation, increased alertness, and potentially, psychoactive effects.
Safety and Hazards
As with any chemical compound, handling “1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide” would require appropriate safety measures. It’s important to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of activities exhibited by triazole derivatives, this compound could potentially have interesting biological properties worth exploring .
properties
IUPAC Name |
1-(3-fluorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-11-15(16(22)18-13-7-3-2-4-8-13)19-20-21(11)14-9-5-6-12(17)10-14/h2-10H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWYSLMCIPJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide |
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